molecular formula C13H10S B3057445 Thiophene, 2-[(4-methylphenyl)ethynyl]- CAS No. 80746-49-2

Thiophene, 2-[(4-methylphenyl)ethynyl]-

Cat. No. B3057445
CAS RN: 80746-49-2
M. Wt: 198.29 g/mol
InChI Key: HQCAKBZFSYMUGL-UHFFFAOYSA-N
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Description

Thiophene, 2-[(4-methylphenyl)ethynyl]-, also known as 2-phenylethynylthiophene, is a heteroaromatic organic compound. It has a molecular formula of C13H10S and a molecular weight of 198.28 .


Synthesis Analysis

The synthesis of thiophene derivatives like Thiophene, 2-[(4-methylphenyl)ethynyl]-, can be achieved by using regio- and stereocontrolled Pd-catalyzed Sonogashira coupling and desilylation reactions . The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is also a significant synthetic method to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of Thiophene, 2-[(4-methylphenyl)ethynyl]- consists of a five-membered ring made up of one sulfur as a heteroatom . The structure also includes a 4-methylphenyl ethynyl group attached to the thiophene ring .


Physical And Chemical Properties Analysis

Thiophene, 2-[(4-methylphenyl)ethynyl]- has a molecular weight of 198.28 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

a. Antimicrobial Properties: Thiophenes exhibit antimicrobial effects, making them valuable in combating bacterial, fungal, and viral infections . Researchers have explored the potential of 2-[2-(4-methylphenyl)ethynyl]thiophene as an antimicrobial agent.

b. Antitumor Activity: Certain thiophenes demonstrate antitumor properties, inhibiting cancer cell growth. Investigations into the antitumor potential of this compound could yield promising results.

c. Anti-Inflammatory Effects: Inflammation plays a crucial role in various diseases. Thiophenes may act as anti-inflammatory agents by modulating inflammatory pathways .

d. Antihypertensive Properties: Thiophenes have been investigated for their ability to regulate blood pressure. Research on 2-[2-(4-methylphenyl)ethynyl]thiophene could shed light on its antihypertensive effects.

e. Antioxidant Activity: Antioxidants protect cells from oxidative damage. The compound’s antioxidant potential has been evaluated using various assays . Notably, 3-ethynyl-2-(naphthalen-1-ylethynyl)thiophene displayed significant reducing and free radical scavenging activities.

Materials Science Applications

Thiophenes are essential in materials chemistry due to their unique electronic properties. Let’s explore their applications:

a. Conjugated Polymers: Thiophenes serve as building blocks for conjugated polymers, which find use in organic electronics, solar cells, and light-emitting diodes (LEDs). Investigating the incorporation of 2-[2-(4-methylphenyl)ethynyl]thiophene into such polymers could enhance their performance.

b. Sensors and Detectors: Functionalized thiophenes can be employed in chemical sensors and biosensors. Their ability to interact with specific analytes makes them valuable for detecting various substances.

c. Organic Semiconductors: Thiophenes contribute to the development of organic semiconductors. These materials are crucial for flexible displays, organic field-effect transistors (OFETs), and other electronic devices.

Mechanism of Action

Target of Action

The primary targets of the compound “2-[2-(4-methylphenyl)ethynyl]thiophene” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many thiophene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

A study on similar 2,3-dialkynylthiophene derivatives showed that these compounds have relatively high drug scores and low toxicities, suggesting good bioavailability .

Result of Action

The molecular and cellular effects of “2-[2-(4-methylphenyl)ethynyl]thiophene” are currently unknown. Some 2,3-dialkynylthiophene derivatives have shown significant reducing and free radical scavenging activities, suggesting potential antioxidant activity .

Action Environment

The action, efficacy, and stability of “2-[2-(4-methylphenyl)ethynyl]thiophene” can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For example, the compound’s solubility and stability could be affected by the pH of the environment .

properties

IUPAC Name

2-[2-(4-methylphenyl)ethynyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10S/c1-11-4-6-12(7-5-11)8-9-13-3-2-10-14-13/h2-7,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCAKBZFSYMUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396565
Record name Thiophene, 2-[(4-methylphenyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene, 2-[(4-methylphenyl)ethynyl]-

CAS RN

80746-49-2
Record name Thiophene, 2-[(4-methylphenyl)ethynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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